molecular formula C14H11ClN2O3 B3912345 Magnesium, 2-butenylchloro-

Magnesium, 2-butenylchloro-

Cat. No.: B3912345
M. Wt: 290.70 g/mol
InChI Key: REELYLPJMWRIQG-DHZHZOJOSA-N
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Description

Magnesium, 2-butenylchloro- (C4H7ClMg) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-butenyl group and a chlorine atom.

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REELYLPJMWRIQG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417474
Record name AC1NT7U1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6088-88-6
Record name AC1NT7U1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, 2-butenylchloro- can be synthesized through the reaction of magnesium metal with 2-chlorobutene in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of magnesium with moisture or oxygen. The general reaction is as follows:

Mg+C4H7ClC4H7ClMg\text{Mg} + \text{C}_4\text{H}_7\text{Cl} \rightarrow \text{C}_4\text{H}_7\text{ClMg} Mg+C4​H7​Cl→C4​H7​ClMg

Industrial Production Methods

In industrial settings, the production of magnesium, 2-butenylchloro- involves the use of large-scale reactors where magnesium turnings are reacted with 2-chlorobutene under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Addition Reactions with Olefins

This reagent undergoes uncatalyzed intermolecular addition with α-olefins (e.g., ethylene) under elevated temperatures and pressures, producing higher organomagnesium compounds :

Reaction with Ethylene

Conditions :

  • Temperature: 150°C

  • Pressure: 40–70 atm ethylene

  • Solvent: Diethyl ether

Mechanism :

CH2=CH2+C4H7MgClC6H11MgCl(Neohexylmagnesium chloride)\text{CH}_2=CH_2 + \text{C}_4\text{H}_7\text{MgCl} \rightarrow \text{C}_6\text{H}_{11}\text{MgCl} \quad (\text{Neohexylmagnesium chloride})

Outcomes :

  • Yield : ~40% (based on tert-butyl analog) .

  • Product stability : Reaction stops after single olefin addition, avoiding chain growth .

Table 1 : Comparison of Grignard Reactivity with Ethylene

Grignard TypeReactivity (Relative)Yield (Carboxylic Acid After Carbonation)
2-Alkenyl (e.g., 2-butenyl)Highest40–50%
Tertiary alkylModerate30–40%
Secondary alkylLowest<20%

Carbonation Reactions

Treatment with CO₂ yields carboxylic acids after hydrolysis:
Example :

C4H7MgCl+CO2C5H9CO2H(4,4-Dimethylvaleric acid)\text{C}_4\text{H}_7\text{MgCl} + \text{CO}_2 \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} \quad (\text{4,4-Dimethylvaleric acid})

Conditions :

  • Quenching with Dry Ice in ether.

  • Acid workup with aqueous HCl .
    Yield : 40% (tert-butyl analog) .

Dearomatization Reactions

2-Butenylmagnesium chloride participates in palladium-catalyzed allylative dearomatization of aryl halides. Key findings include:

  • Chemoselectivity : Up to 95:5 for dearomatized vs. SN2 products in 2-Me-THF .

  • Substrate scope : Effective with naphthyl chlorides (e.g., 1-chloro-2-naphthyl derivatives) .

Table 2 : Solvent Effects on Dearomatization

SolventCatalyst Loading (mol%)Conversion (%)Selectivity (Dearomatized:SN2)
CH₂Cl₂0.510085:15
2-Me-THF0.110095:5

Nucleophilic Additions

The reagent acts as an ambident nucleophile in reactions with electrophiles:

Reaction with Epoxides

  • Pathway : Cyclic transition state leading to methallyl products .

  • Example :

Epoxide+C4H7MgClMethallyl alcohol derivatives\text{Epoxide} + \text{C}_4\text{H}_7\text{MgCl} \rightarrow \text{Methallyl alcohol derivatives}

Reaction with Carbonyl Compounds

  • Mechanism : Nucleophilic attack at the carbonyl carbon via a four-centered transition state .

  • Steric effects : Branched allyl groups (e.g., 2-butenyl) favor γ-addition .

Isomerization Equilibria

2-Butenylmagnesium chloride exists in equilibrium with its 1-butenyl-3-magnesium bromide isomer:

CH2=CHCHCH2MgClCH2MgClCH2CH=CH2\text{CH}_2=CHCHCH_2\text{MgCl} \rightleftharpoons \text{CH}_2\text{MgClCH}_2CH=CH_2

  • Equilibrium ratio : ~8:2 (2-butenyl vs. 1-butenyl) .

  • Impact on reactivity : Preferential formation of methallyl products .

Oxidation and Hydrolysis

Oxidation followed by hydrolysis yields alcohols:

C4H7MgClO2C4H7OH(2-Butenol)\text{C}_4\text{H}_7\text{MgCl} \xrightarrow{\text{O}_2} \text{C}_4\text{H}_7\text{OH} \quad (\text{2-Butenol})

Conditions :

  • Oxidizing agents: O₂ or peroxides.

  • Hydrolysis: Dilute H₂SO₄ or HCl .

Comparative Reactivity

  • Electron-donating ligands (e.g., THF) enhance reactivity by stabilizing Mg centers .

  • Dinuclear Mg complexes show higher activity than mononuclear species due to ligand reorganization .

Scientific Research Applications

Magnesium, 2-butenylchloro- has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: Utilized in the preparation of novel materials with unique properties.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium, 2-butenylchloro- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Carbonyl Compounds: The organomagnesium intermediate adds to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to form an alcohol.

    Halides: The intermediate can displace halides in alkyl halides, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Magnesium, 2-butenylchloro- can be compared with other Grignard reagents, such as:

  • Magnesium, methylchloro- (CH3MgCl)
  • Magnesium, phenylchloro- (C6H5MgCl)
  • Magnesium, ethylchloro- (C2H5MgCl)

Uniqueness

  • Reactivity : The 2-butenyl group in magnesium, 2-butenylchloro- provides unique reactivity compared to other Grignard reagents, allowing for the formation of more complex molecules.
  • Applications : Its specific structure makes it suitable for specialized applications in organic synthesis and material science.

Q & A

Synthesis and Stability Optimization

Basic: What are the standard protocols for synthesizing 2-butenylchloro-magnesium, and how can its instability during synthesis be mitigated? Methodological Answer:

  • Synthesis : Use anhydrous solvents (e.g., 2-MeTHF) under inert atmospheres (Ar/N₂) to prevent hydrolysis. Stoichiometric control of magnesium and haloalkene precursors is critical, as deviations can lead to side reactions. Monitor reaction progress via gas evolution or calorimetry .
  • Stability Mitigation : Stabilize the Grignard intermediate by maintaining low temperatures (−20°C to 0°C) and avoiding prolonged storage. Quench unreacted starting materials with controlled proton sources (e.g., deuterated water for isotopic tracing) .

Advanced: How can computational modeling predict optimal reaction conditions for synthesizing air-sensitive organomagnesium compounds? Methodological Answer:

  • Employ density functional theory (DFT) to model transition states and solvent effects on reaction kinetics. Validate predictions with small-scale experiments using inline FTIR or Raman spectroscopy to track intermediate formation. Compare computational and experimental activation energies to refine models .

Analytical Characterization Challenges

Basic: What spectroscopic techniques are suitable for characterizing 2-butenylchloro-magnesium, and how is its purity quantified? Methodological Answer:

  • Techniques : Use ¹H/¹³C NMR in deuterated THF or benzene to identify alkylmagnesium bonds. IR spectroscopy can detect Mg–C stretching modes (450–550 cm⁻¹). Purity is assessed via titration with iodine or ketones to quantify active Mg content .

Advanced: How can cryogenic X-ray crystallography resolve structural ambiguities in reactive organomagnesium complexes? Methodological Answer:

  • Crystallize the compound at −80°C under inert conditions using fluorinated solvents. Synchrotron radiation improves diffraction resolution for low-electron-density magnesium centers. Pair crystallographic data with solid-state NMR to validate bonding environments .

Reactivity and Mechanistic Studies

Basic: What are the typical reaction pathways for 2-butenylchloro-magnesium in cross-coupling or nucleophilic addition reactions? Methodological Answer:

  • In Kumada couplings, transmetalate with Ni or Pd catalysts to form C–C bonds. For nucleophilic additions, react with carbonyl compounds (e.g., ketones) under kinetic control (−78°C) to favor 1,2-addition over enolate formation .

Advanced: How do isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) elucidate mechanistic details in Grignard reactions? Methodological Answer:

  • Synthesize deuterated substrates (e.g., CD₃MgCl) to track proton transfer steps via ²H NMR. Measure KIE by comparing reaction rates of isotopologues. Computational MD simulations can correlate KIE with transition-state geometries .

Safety and Degradation Management

Basic: What safety protocols are essential for handling 2-butenylchloro-magnesium in laboratory settings? Methodological Answer:

  • Use flame-resistant gloves, face shields, and explosion-proof fume hoods. Quench residues with isopropanol/water mixtures. Store waste separately in approved containers for professional disposal .

Advanced: How can in situ monitoring prevent exothermic decomposition during large-scale reactions? Methodological Answer:

  • Implement reaction calorimetry to track heat flow and detect runaway conditions. Use automated syringe pumps for controlled reagent addition. Integrate pressure sensors to monitor gas release (e.g., H₂) .

Addressing Data Contradictions

Basic: How should researchers address reproducibility issues in reported reactivity data for organomagnesium compounds? Methodological Answer:

  • Standardize solvent purity (e.g., ≤10 ppm H₂O) and magnesium activation methods (e.g., iodine etching). Replicate experiments with independent batches and validate via interlaboratory studies .

Advanced: What statistical frameworks resolve discrepancies in kinetic data across varying experimental setups? Methodological Answer:

  • Apply multivariate ANOVA to isolate variables (temperature, solvent, catalyst). Use Bayesian inference to model uncertainty in rate constants. Cross-validate with machine learning algorithms trained on historical datasets .

Degradation Pathways and Shelf-Life Extension

Basic: What factors accelerate the degradation of 2-butenylchloro-magnesium, and how can shelf life be extended? Methodological Answer:

  • Moisture, oxygen, and trace metals (Fe, Cu) catalyze decomposition. Store solutions under argon with molecular sieves. Periodically titrate to assess active Mg content .

Advanced: How do advanced encapsulation techniques (e.g., ionic liquids) stabilize Grignard reagents for long-term storage? Methodological Answer:

  • Immobilize the compound in hydrophobic ionic liquids (e.g., [BMIM][PF₆]) to limit hydrolysis. Characterize stability via accelerated aging tests (40°C/75% RH) and monitor degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Magnesium, 2-butenylchloro-
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